molecular formula C12H7BrClNO2 B14518131 3-Bromo-4'-chloro-4-nitro-1,1'-biphenyl CAS No. 62579-55-9

3-Bromo-4'-chloro-4-nitro-1,1'-biphenyl

Cat. No.: B14518131
CAS No.: 62579-55-9
M. Wt: 312.54 g/mol
InChI Key: UBTWEVRLBKOSFI-UHFFFAOYSA-N
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Description

3-Bromo-4’-chloro-4-nitro-1,1’-biphenyl is a biphenyl derivative with the molecular formula C12H8BrClNO2. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the biphenyl structure. Biphenyl compounds are known for their versatility in organic synthesis and their applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-chloro-4-nitro-1,1’-biphenyl typically involves electrophilic aromatic substitution reactions

    Bromination: Bromine can be introduced using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Chlorination: Chlorine can be introduced using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).

    Nitration: The nitro group can be introduced using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of 3-Bromo-4’-chloro-4-nitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-chloro-4-nitro-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions due to the presence of electron-withdrawing groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Chlorination: Cl2/FeCl3

    Nitration: HNO3/H2SO4

    Reduction: H2/Pd

    Coupling: Boronic acids/Pd catalyst

Major Products Formed

    Reduction: 3-Bromo-4’-chloro-4-amino-1,1’-biphenyl

    Coupling: Various biphenyl derivatives depending on the boronic acid used

Scientific Research Applications

3-Bromo-4’-chloro-4-nitro-1,1’-biphenyl has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-chloro-4-nitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) can influence the compound’s reactivity and binding affinity. The nitro group, in particular, can undergo reduction to form an amino group, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4’-chloro-1,1’-biphenyl
  • 4-Bromo-3-nitro-1,1’-biphenyl
  • 4-Bromo-3-chloroaniline

Uniqueness

3-Bromo-4’-chloro-4-nitro-1,1’-biphenyl is unique due to the specific combination of bromine, chlorine, and nitro groups on the biphenyl structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

62579-55-9

Molecular Formula

C12H7BrClNO2

Molecular Weight

312.54 g/mol

IUPAC Name

2-bromo-4-(4-chlorophenyl)-1-nitrobenzene

InChI

InChI=1S/C12H7BrClNO2/c13-11-7-9(3-6-12(11)15(16)17)8-1-4-10(14)5-2-8/h1-7H

InChI Key

UBTWEVRLBKOSFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])Br)Cl

Origin of Product

United States

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